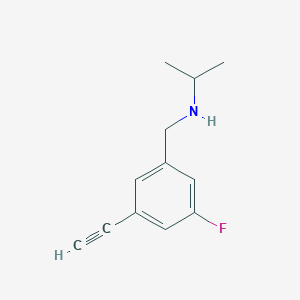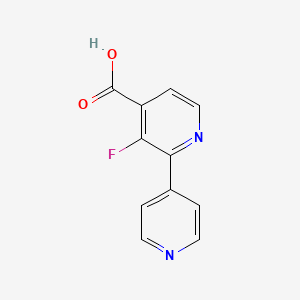
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with ethynyl and fluoro groups, and an isopropylamine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine typically involves multi-step organic reactions. One possible route could include:
Starting Material: A benzyl compound with appropriate substituents.
Ethynylation: Introduction of the ethynyl group using reagents like ethynyl magnesium bromide.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor.
Amination: Introduction of the isopropylamine group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ethynyl group to an ethyl group.
Substitution: The compound could participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzyl ketone, while reduction could yield a fully saturated benzylamine.
Applications De Recherche Scientifique
Chemistry
The compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, the compound might be used to study the effects of ethynyl and fluoro substituents on biological activity.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the ethynyl, fluoro, and isopropylamine groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Ethynyl-5-fluoro-benzyl)-methyl-amine: Similar structure but with a methyl group instead of isopropylamine.
(3-Ethynyl-5-chloro-benzyl)-isopropyl-amine: Similar structure but with a chloro group instead of fluoro.
(3-Ethynyl-5-fluoro-phenyl)-isopropyl-amine: Similar structure but with a phenyl group instead of benzyl.
Uniqueness
The unique combination of ethynyl, fluoro, and isopropylamine groups in (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H14FN |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
N-[(3-ethynyl-5-fluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H14FN/c1-4-10-5-11(7-12(13)6-10)8-14-9(2)3/h1,5-7,9,14H,8H2,2-3H3 |
Clé InChI |
GTUTYWYIKPVQHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=CC(=CC(=C1)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)








